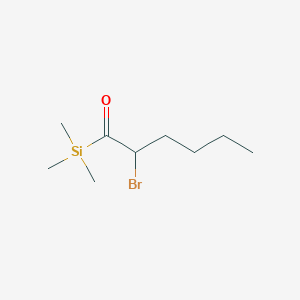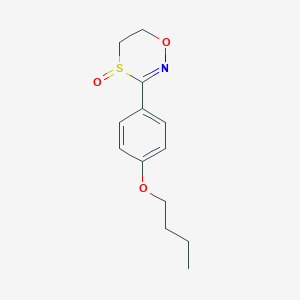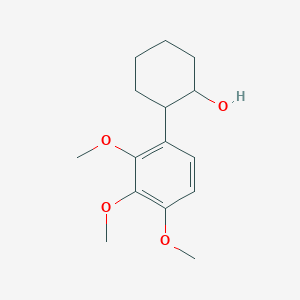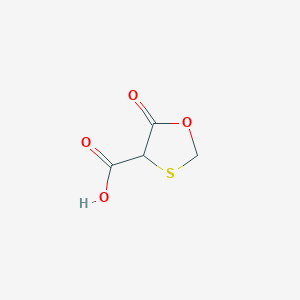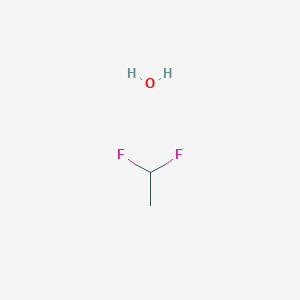
Ethane, 1,1-difluoro-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:
HCCH+2HF→CH3CHF2
The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .
Industrial Production Methods
In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.
化学反応の分析
Types of Reactions
1,1-Difluoroethane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler hydrocarbons like ethane.
Substitution: Halogenated derivatives of ethane.
科学的研究の応用
1,1-Difluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a refrigerant and a propellant in aerosol sprays due to its low boiling point and non-toxic nature.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular membranes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable hydrates.
作用機序
The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.
類似化合物との比較
Similar Compounds
- Ethylidene fluoride
- Freon 152a
- Genetron 152a
- Propellant 152a
- Halocarbon 152A
Uniqueness
1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .
特性
CAS番号 |
92533-01-2 |
|---|---|
分子式 |
C2H6F2O |
分子量 |
84.07 g/mol |
IUPAC名 |
1,1-difluoroethane;hydrate |
InChI |
InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
InChIキー |
TZYYNNXEKYAKTD-UHFFFAOYSA-N |
正規SMILES |
CC(F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


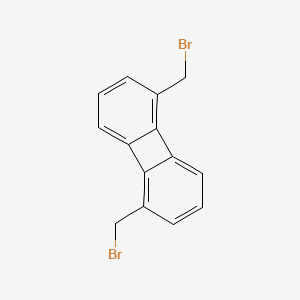
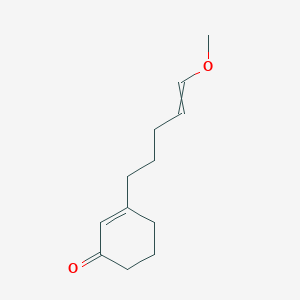
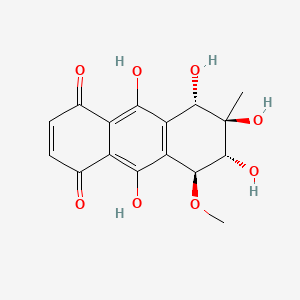

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
